![molecular formula C14H12FNO4S B3000483 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 379729-09-6](/img/structure/B3000483.png)
3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid is a derivative of benzoic acid, which is characterized by the presence of a sulfamoyl group and a fluorine atom on the phenyl ring. This structure suggests potential biological activity, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties, and sulfamoyl groups are indicative of possible antimicrobial activity.
Synthesis Analysis
The synthesis of related sulfamoyl-containing compounds has been reported in the literature. For instance, sulfamic acid has been used to catalyze the synthesis of pyrazole derivatives with various substituents, including a fluorine atom on the phenyl ring . Although the exact synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the introduction of the sulfamoyl group and the fluorine atom onto the benzoic acid backbone.
Molecular Structure Analysis
The molecular structure of sulfamoyl-containing compounds is crucial for their biological activity. The presence of a 4-fluorophenyl group is known to influence the pharmacological properties of these molecules . The electronic effects of the fluorine atom can affect the molecule's binding affinity to biological targets, while the sulfamoyl group could be involved in interactions with enzymes or receptors.
Chemical Reactions Analysis
Compounds similar to 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid have been shown to undergo various chemical reactions. For example, alkyl esters of 4-amino-2-sulfamoylbenzoic acid have been synthesized through alcoholysis and subsequent reduction, indicating that the sulfamoyl group can withstand certain chemical transformations . Additionally, the synthesis and reactions of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid demonstrate the reactivity of the sulfamoyl and carboxyl groups under different conditions, which could be relevant for the modification of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid can be inferred from related compounds. The introduction of a fluorine atom typically increases the compound's lipophilicity, which can enhance membrane permeability . The sulfamoyl group is likely to contribute to the compound's solubility in water and could also impact its acidity. These properties are important for the compound's potential as a pharmaceutical agent, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Relevant Case Studies
While the provided papers do not mention case studies involving 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid specifically, they do provide insights into the biological activities of structurally related compounds. For instance, certain sulfamoyl-containing pyrazole derivatives have shown significant pharmacological activities, including antioxidant, anti-mycobacterial, antibacterial, and anti-cancer effects . These activities suggest that 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid could also possess similar biological properties, warranting further investigation.
Applications De Recherche Scientifique
Herbicide Properties
- The compound is structurally related to herbicides, particularly triflusulfuron-methyl, which features a similar sulfamide group and demonstrates significant herbicidal properties (Mereiter, 2011).
Material Science and Polymer Chemistry
- In polymer chemistry, derivatives like sulfonated 4-fluorobenzophenone are used for synthesizing high-performance materials. Such polymers exhibit excellent properties as polyelectrolyte membrane materials, particularly in fuel cells (Kim, Robertson, & Guiver, 2008).
Study of Molecular Structures and Acidity
- The compound is structurally related to various sulfonamides, whose molecular structures and gas-phase acidity have been extensively studied. Such studies are vital for understanding the chemical behavior of these compounds (Remko, 2003).
Chemical Synthesis and Reactivity
- Similar compounds are utilized in chemical synthesis, particularly in the development of novel sulfonamide and carbamate derivatives. These derivatives have shown promise in antimicrobial activities and molecular docking studies (Janakiramudu et al., 2017).
Photodegradation Studies
- Photodegradation behavior of related compounds is studied to understand the stability and degradation pathways of pharmaceuticals. Such studies are crucial for ensuring the safety and efficacy of pharmaceutical products (Wu, Hong, & Vogt, 2007).
Sulfonamides in Drug Design
- The sulfonamide group, a key component of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, is widely used in medicinal chemistry and appears in many drugs. It's an essential functional group in drug design due to its chemical properties and interactions (Kalgutkar, Jones, & Sawant, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-2-3-10(14(17)18)8-13(9)21(19,20)16-12-6-4-11(15)5-7-12/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSWENEFRJQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)
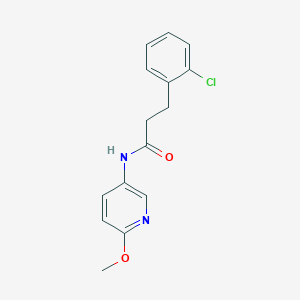
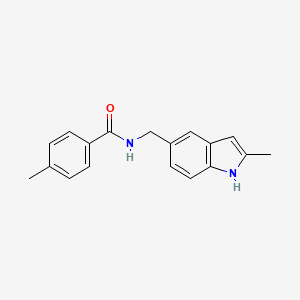
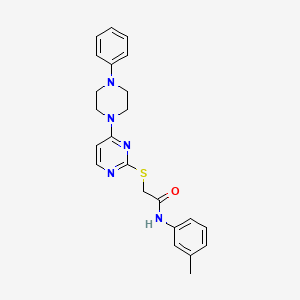
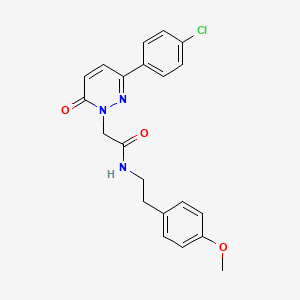
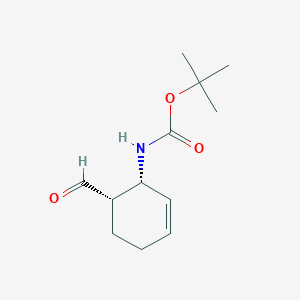
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)
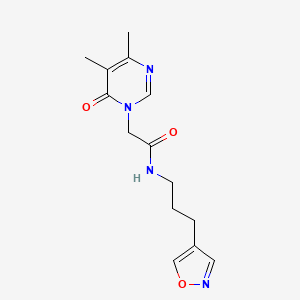
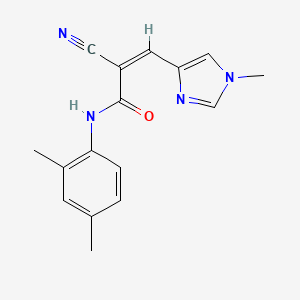
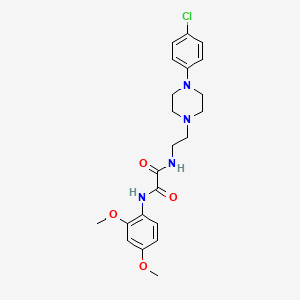
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
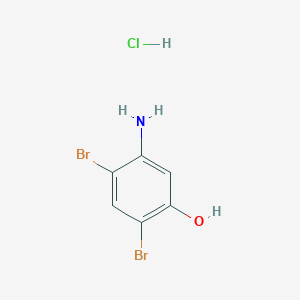
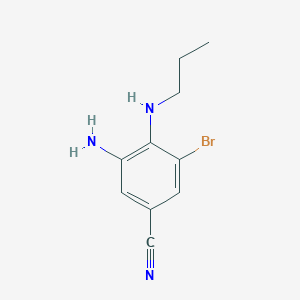
![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)